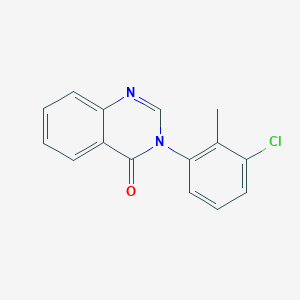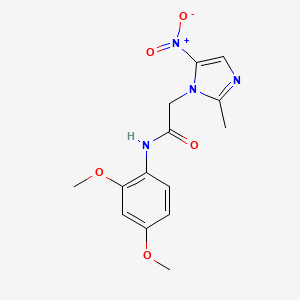![molecular formula C19H20N2O3 B5768264 N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)
N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide, commonly known as NBFI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBFI belongs to the indole family of compounds and is structurally similar to serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mécanisme D'action
The mechanism of action of NBFI is not fully understood. However, it has been suggested that NBFI acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. By increasing the levels of serotonin, NBFI may have anti-depressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that NBFI has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. NBFI has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, NBFI has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NBFI in lab experiments is its high selectivity and specificity. NBFI has been shown to selectively target serotonin reuptake, making it a valuable tool for studying the role of serotonin in various biological processes. However, one of the limitations of using NBFI is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on NBFI. One area of research is the development of more efficient synthesis methods for NBFI. Another area of research is the investigation of NBFI's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of NBFI and its potential therapeutic applications in various scientific research fields.
Conclusion
In conclusion, NBFI is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBFI exhibits anti-inflammatory, anti-cancer, and anti-depressant properties and has been studied for its potential as a treatment for neurodegenerative diseases. While NBFI has advantages in lab experiments due to its high selectivity and specificity, its low solubility in water may limit its use in certain experiments. Future research on NBFI should focus on the development of more efficient synthesis methods and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
NBFI can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process begins with the reaction of 2-furoic acid with tert-butylamine to form N-tert-butyl-2-furoamide. This intermediate is then reacted with indole-3-acetic acid to form N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
NBFI has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-depressant properties. NBFI has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-tert-butyl-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)20-17(22)12-21-11-14(13-7-4-5-8-15(13)21)18(23)16-9-6-10-24-16/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZFVCSIQHKYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)
![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)

![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)
![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)

![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)
![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)